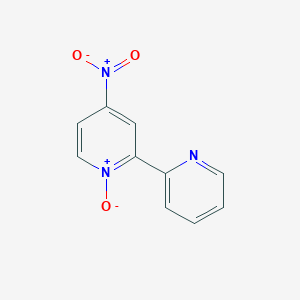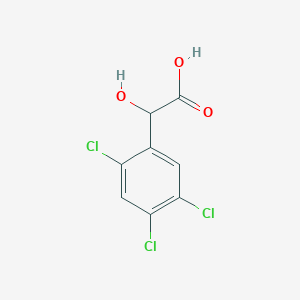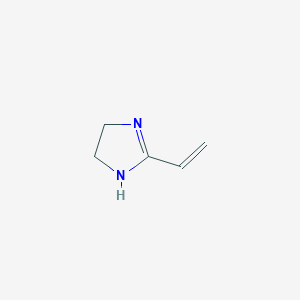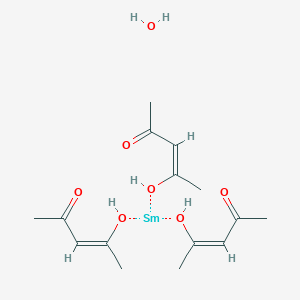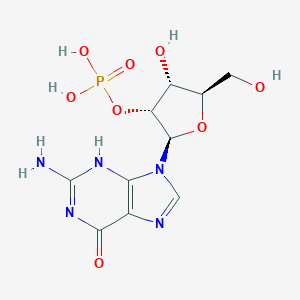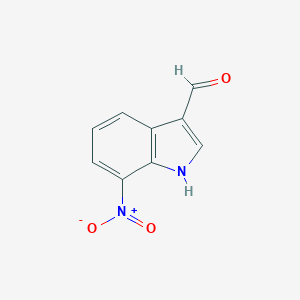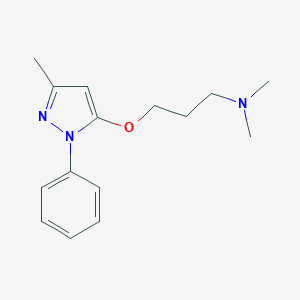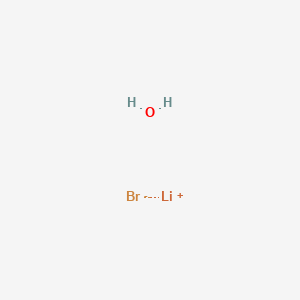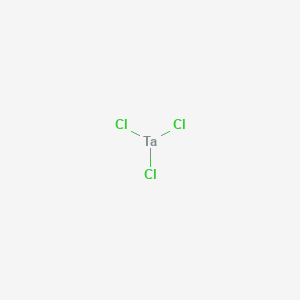
Tantalum chloride (TaCl3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum chloride (TaCl3) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. TaCl3 is an important precursor for the synthesis of tantalum compounds, which have various applications in materials science, catalysis, and electronics.
Wissenschaftliche Forschungsanwendungen
Tantalum chloride (TaCl3) is used in a variety of scientific research applications. It is a precursor for the synthesis of tantalum oxide (Ta2O5), which is used in the production of capacitors, high-refractive-index glass, and other optical materials. Tantalum chloride (TaCl3) is also used as a catalyst in organic synthesis reactions, such as Friedel-Crafts acylation and alkylation reactions. In addition, Tantalum chloride (TaCl3) is used in the synthesis of nanomaterials, such as nanowires and nanoparticles.
Wirkmechanismus
The mechanism of action of Tantalum chloride (TaCl3) is not well understood. It is believed to act as a Lewis acid, which can coordinate with electron-rich substrates and activate them for further reactions. Tantalum chloride (TaCl3) can also act as a source of chlorine atoms, which can participate in substitution reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Tantalum chloride (TaCl3). However, it is known to be toxic and can cause skin and eye irritation. Inhalation of Tantalum chloride (TaCl3) can cause respiratory irritation and lung damage. Ingestion of Tantalum chloride (TaCl3) can cause gastrointestinal irritation and damage.
Vorteile Und Einschränkungen Für Laborexperimente
Tantalum chloride (TaCl3) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a versatile precursor for the synthesis of various tantalum compounds. However, Tantalum chloride (TaCl3) is highly reactive and can be hazardous to handle. It requires careful handling and storage to prevent exposure to moisture and air.
Zukünftige Richtungen
There are several future directions for the use of Tantalum chloride (TaCl3) in scientific research. One area of interest is the synthesis of novel tantalum-based materials with unique optical, electronic, and catalytic properties. Another area of interest is the use of Tantalum chloride (TaCl3) in the synthesis of nanomaterials with controlled size, shape, and composition. Tantalum chloride (TaCl3) can also be used in the development of new organic synthesis reactions and catalysts. Finally, there is a need for further research on the toxicity and environmental impact of Tantalum chloride (TaCl3) and its derivatives.
Synthesemethoden
Tantalum chloride (TaCl3) can be synthesized by reacting tantalum metal with chlorine gas at high temperatures. The reaction proceeds as follows:
Ta + 3Cl2 → Tantalum chloride (TaCl3)
The reaction is exothermic and produces a lot of heat. The product is then purified by sublimation or recrystallization.
Eigenschaften
CAS-Nummer |
13569-67-0 |
|---|---|
Produktname |
Tantalum chloride (TaCl3) |
Molekularformel |
Cl3Ta |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
trichlorotantalum |
InChI |
InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
UDKRLEXYBPHRQF-UHFFFAOYSA-K |
SMILES |
Cl[Ta](Cl)Cl |
Kanonische SMILES |
Cl[Ta](Cl)Cl |
Andere CAS-Nummern |
13569-67-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



